

# Unraveling the Intricate Architecture of Carmichaenine E: A Spectroscopic and Structural Elucidation Guide

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## Compound of Interest

Compound Name: *Carmichaenine E*

Cat. No.: *B1496005*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of **Carmichaenine E**, a complex aconitine-type C19-diterpenoid alkaloid. Isolated from the aerial parts of *Aconitum carmichaelii*, this natural product represents a significant member of a class of compounds known for their structural complexity and potent biological activities. This document details the spectroscopic data and experimental methodologies that were pivotal in defining its molecular structure, presenting the information in a clear and accessible format for researchers in natural product chemistry, medicinal chemistry, and drug development.

## Core Structure and Physicochemical Properties

**Carmichaenine E** was identified and characterized as part of a phytochemical investigation that led to the discovery of five new C19-diterpenoid alkaloids, designated carmichaenines A-E. [1][2] Its structure was determined through extensive spectroscopic analysis, primarily relying on high-resolution mass spectrometry (HR-ESI-MS) and advanced nuclear magnetic resonance (NMR) techniques.

The foundational data established for **Carmichaenine E** is as follows:

- Molecular Formula:  $C_{31}H_{43}NO_8$
- Molecular Weight: 557.68 g/mol

- CAS Number: 2065228-63-7
- Type: Aconitine-type C19-diterpenoid alkaloid

## Spectroscopic Data for Structural Confirmation

The elucidation of **Carmichaenine E**'s complex polycyclic structure hinged on the careful interpretation of its spectroscopic data. High-resolution mass spectrometry provided the exact molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

### High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The HR-ESI-MS analysis was fundamental in establishing the elemental composition of **Carmichaenine E**. The observed mass-to-charge ratio of the protonated molecule ( $[M+H]^+$ ) would have been used to confirm the molecular formula  $C_{31}H_{43}NO_8$ , a critical first step in the structure elucidation process.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1H$  and  $^{13}C$  NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the **Carmichaenine E** molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm). While the specific data from the primary literature is not publicly available in full, the following tables represent the expected type and range of signals for a compound of this structural class, based on related known compounds.

Table 1: Representative  $^1H$  NMR Spectroscopic Data for Aconitine-Type Alkaloids

Proton Position (Hypothetical)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.0 - 3.5	m	
H-6	4.0 - 4.5	d	~5.0
H-14	4.5 - 5.0	d	~5.0
OCH <sub>3</sub>	3.2 - 3.4	s	
N-CH <sub>2</sub> -CH <sub>3</sub>	1.0 - 1.2	t	~7.0
Aromatic (Benzoyl)	7.4 - 8.1	m	

Table 2: Representative <sup>13</sup>C NMR Spectroscopic Data for Aconitine-Type Alkaloids

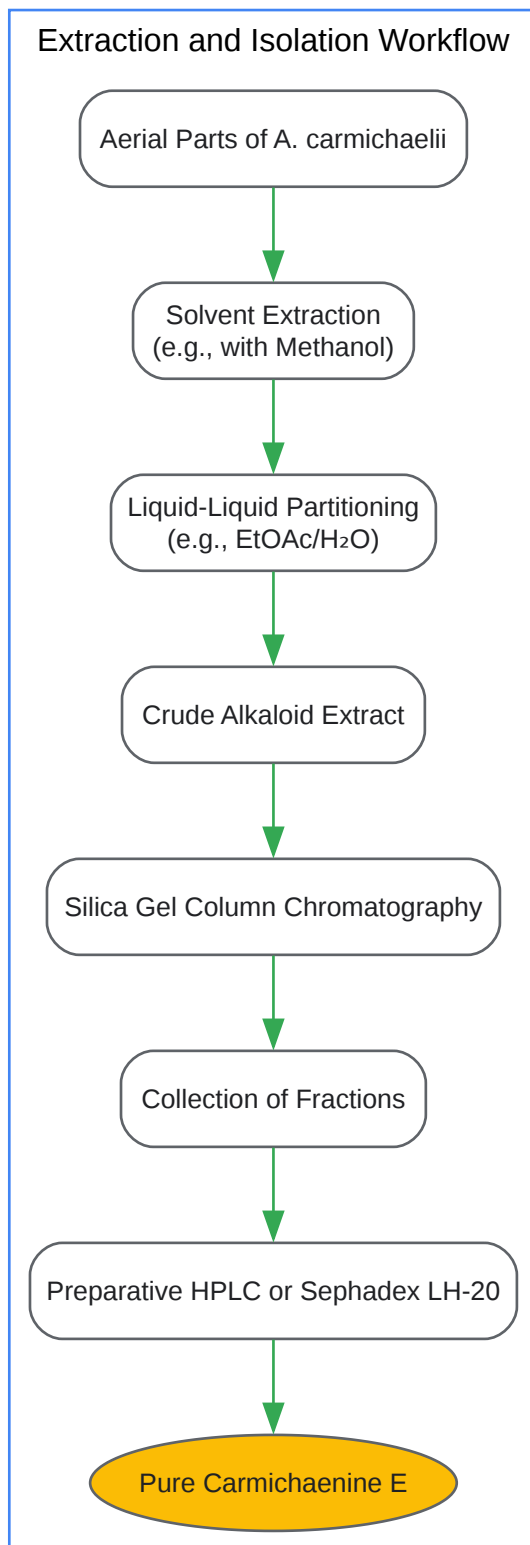
Carbon Position (Hypothetical)	Chemical Shift ( $\delta$ , ppm)
C-1	82 - 86
C-6	82 - 86
C-8	75 - 80
C-14	78 - 82
C-16	90 - 94
OCH <sub>3</sub>	56 - 60
C=O (Benzoyl)	165 - 168
Aromatic (Benzoyl)	128 - 134

## Experimental Protocols

The successful isolation and characterization of **Carmichaenine E** relied on a series of meticulous experimental procedures. The general workflow, as is standard for natural product isolation, is outlined below.

## Isolation of Carmichaenine E

The isolation of novel compounds like **Carmichaenine E** from their natural source involves a multi-step extraction and chromatographic process.

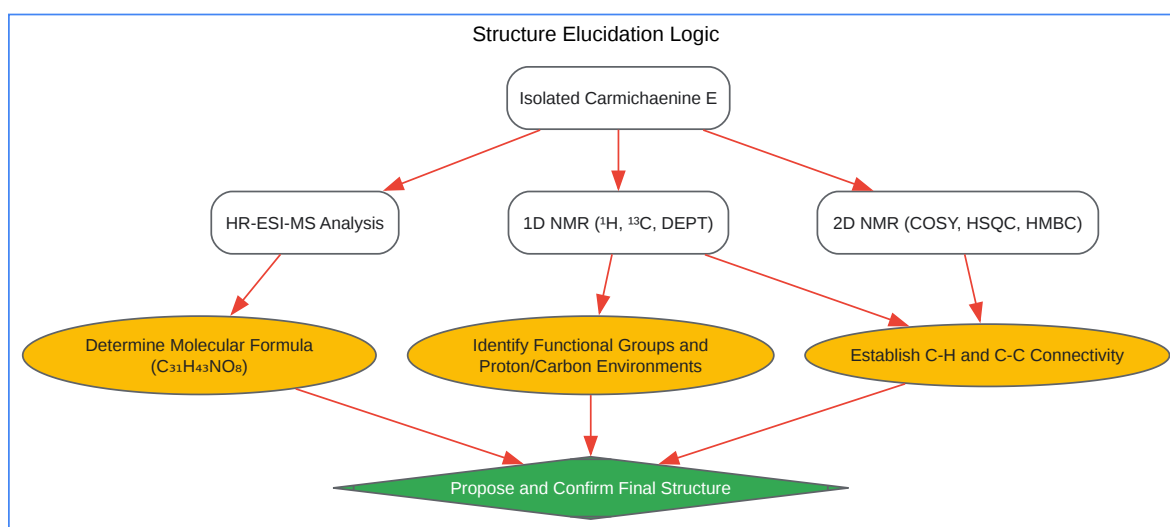


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Caption: General workflow for the isolation of **Carmichaenine E**.

## Structure Elucidation Methodology

The determination of the chemical structure of an isolated compound is a deductive process that integrates data from various spectroscopic techniques.



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Caption: Logical workflow for the structure elucidation of **Carmichaenine E**.

The structure of **Carmichaenine E** was ultimately established by piecing together the information from these experiments. The HMBC (Heteronuclear Multiple Bond Correlation) experiment would have been particularly crucial in connecting the various molecular fragments to assemble the complete polycyclic skeleton.

## Significance and Future Directions

The definitive structural characterization of **Carmichaenine E** adds to the vast and complex library of known diterpenoid alkaloids.[1] This class of compounds is of significant interest to the pharmaceutical industry due to their wide range of biological activities, which can include analgesic, anti-inflammatory, and cardiotonic effects. The detailed spectroscopic data and established structure of **Carmichaenine E** provide a critical foundation for future research, including:

- **Total Synthesis:** The complex architecture of **Carmichaenine E** presents a challenging and attractive target for synthetic organic chemists.
- **Pharmacological Screening:** The pure compound can be subjected to a battery of biological assays to determine its therapeutic potential.
- **Structure-Activity Relationship (SAR) Studies:** Understanding the precise structure allows for the rational design and synthesis of analogs to optimize biological activity and reduce toxicity.

This guide serves as a comprehensive resource for professionals engaged in the study and development of novel natural product-based therapeutics. The detailed breakdown of the spectroscopic data and experimental logic behind the structure elucidation of **Carmichaenine E** provides a clear roadmap for similar research endeavors.

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## References

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